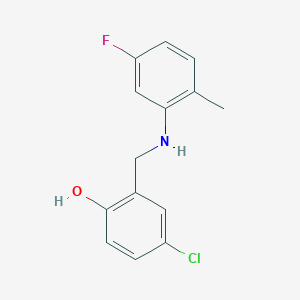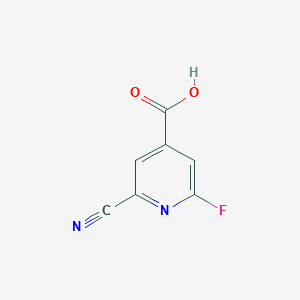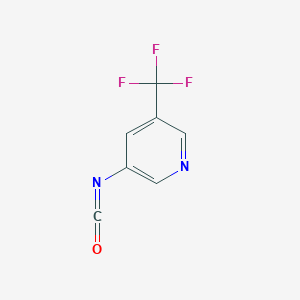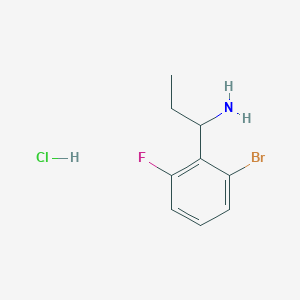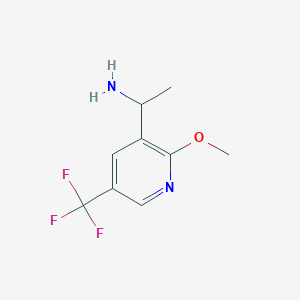
1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethylamine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the pyridine ring, followed by the introduction of the methoxy and trifluoromethyl groups. The final step involves the attachment of the ethylamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: Similar in structure but lacks the ethylamine group.
(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol: Similar pyridine ring structure but with a methanol group instead of ethylamine.
Uniqueness
1-(2-Methoxy-5-trifluoromethyl-pyridin-3-YL)-ethylamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2O/c1-5(13)7-3-6(9(10,11)12)4-14-8(7)15-2/h3-5H,13H2,1-2H3 |
InChI Key |
FXESPSURMBYAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)C(F)(F)F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


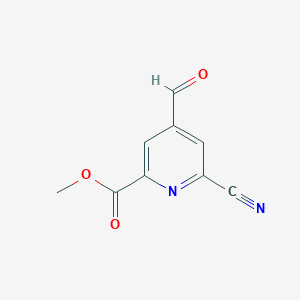
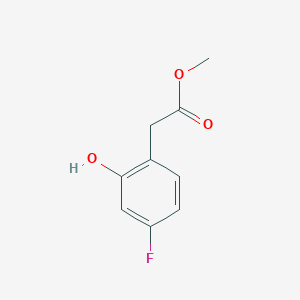
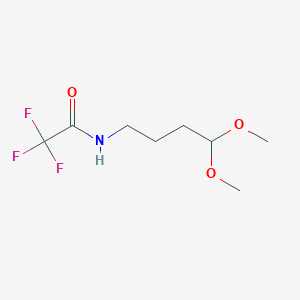
![1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B14860481.png)
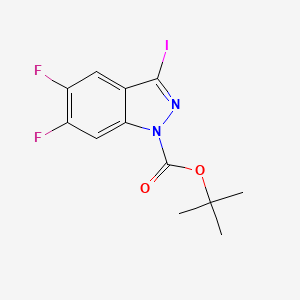
![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)
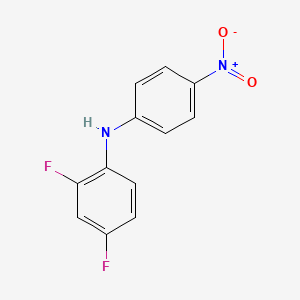
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
